4-butoxy-1H-indole-2-carboxylic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

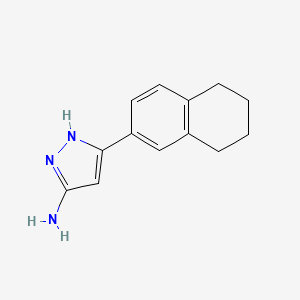

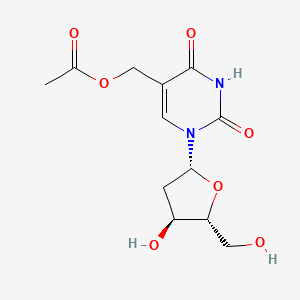

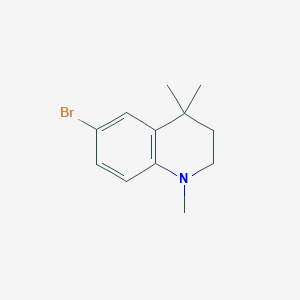

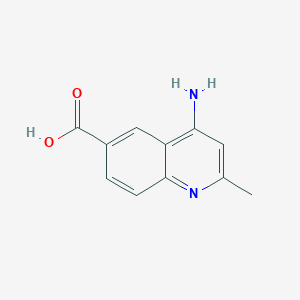

4-Butoxy-1H-indole-2-carboxylic Acid is a chemical compound with the molecular formula C13H15NO3 . It is a type of heterocyclic compound, specifically an indole derivative . Indoles are important in medicinal chemistry due to their physiological activity .

Molecular Structure Analysis

The molecular weight of 4-Butoxy-1H-indole-2-carboxylic Acid is 233.26 g/mol . The structure of this compound includes an indole moiety, which consists of a benzene ring fused to a pyrrole ring .Aplicaciones Científicas De Investigación

HIV-1 Integrase Strand Transfer Inhibitors

Scientific Field

Application Summary

Indole-2-carboxylic acid derivatives have been developed as novel HIV-1 integrase strand transfer inhibitors. HIV-1 integrase plays a key role in the viral life cycle, and these inhibitors can effectively impair the viral replication .

Methods and Procedures

A set of molecular docking-based virtual screenings were performed, and indole-2-carboxylic acid was developed as a potent INSTI scaffold . Through optimization of compound 1, a series of indole-2-carboxylic acid derivatives were designed and synthesized .

Results and Outcomes

Indole-2-carboxylic acid derivative 3 was proved to effectively inhibit the strand transfer of HIV-1 integrase. Further structural optimizations on compound 3 provided the derivative 20a, which markedly increased the integrase inhibitory effect, with an IC 50 value of 0.13 μM .

Synthesis of Biologically Active Compounds

Scientific Field

Application Summary

Indole-2-carboxylic acid esters and their derivatives are prevalent structural motifs in numerous biologically active compounds and pharmaceuticals and serve as versatile intermediates in organic synthesis .

Methods and Procedures

Given their structural importance, diverse synthetic methods toward indole-2-carboxylic acid esters have been developed .

Results and Outcomes

The development of these synthetic methods has enabled the production of a wide range of biologically active compounds and pharmaceuticals .

Alkaloid Synthesis

Application Summary

Indole derivatives are prevalent moieties present in selected alkaloids. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Methods and Procedures

The synthesis of indole derivatives involves the construction of indoles as a moiety in selected alkaloids .

Results and Outcomes

Indoles, both natural and synthetic, show various biologically vital properties .

Gut-Bacteria-Derived Indole in Intestinal and Liver Diseases

Scientific Field

Gastrointestinal and Hepatic Pharmacology

Application Summary

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms. By activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules, indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .

Methods and Procedures

The interaction between host and microorganism widely affects the immune and metabolic status. The gut microbiota is involved in the bioconversion of indoles from tryptophan, which is an essential amino acid derived entirely from the diet .

Results and Outcomes

New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .

Safety And Hazards

The safety data for 4-Butoxy-1H-indole-2-carboxylic Acid suggests several precautionary measures. These include keeping the compound away from heat, sparks, open flames, and hot surfaces; avoiding contact with air and water due to possible violent reactions and flash fires; and handling under inert gas .

Propiedades

IUPAC Name |

4-butoxy-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-2-3-7-17-12-6-4-5-10-9(12)8-11(14-10)13(15)16/h4-6,8,14H,2-3,7H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCQCVFOFRLIQMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC2=C1C=C(N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301291263 |

Source

|

| Record name | 4-Butoxy-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301291263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-butoxy-1H-indole-2-carboxylic Acid | |

CAS RN |

887360-08-9 |

Source

|

| Record name | 4-Butoxy-1H-indole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887360-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Butoxy-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301291263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-Isopropylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1278061.png)